1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride
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Overview
Description
1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C15H20ClN3OS2 and its molecular weight is 357.92. The purity is usually 95%.
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Scientific Research Applications
Antidepressant and Antianxiety Activities : A novel series of compounds related to 1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride have been synthesized and investigated for their antidepressant and antianxiety activities. The compounds were evaluated using Porsolt’s behavioral despair (forced swimming) test and the plus maze method on albino mice, showing significant antidepressant and antianxiety effects (Kumar et al., 2017).
Anticancer and Antiangiogenic Effects : Studies have also explored the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives related to this compound. These derivatives have demonstrated significant inhibition of tumor growth and tumor-induced angiogenesis in mouse models, suggesting potential for anticancer therapy (Chandrappa et al., 2010).
Antimicrobial Activities : Various azole derivatives, including those related to this compound, have been synthesized and showed antimicrobial activities against a range of microorganisms, indicating their potential use in antimicrobial therapy (Başoğlu et al., 2013).
Antifungal Compound Properties : The solubility thermodynamics and partitioning processes of a novel potential antifungal compound from the 1,2,4-triazole class, which shares structural similarities with the compound of interest, have been characterized. This study provides insights into the physicochemical properties and potential adsorption of such drugs, which is critical for developing new antifungal therapies (Volkova et al., 2020).
Characterization of Molecular Associations : Research has also focused on the molecular association between similar compounds and cyclodextrin, aiming to improve solubility and bioavailability. Such studies are vital for enhancing the therapeutic efficacy of compounds with challenging aqueous solubility (Devine et al., 2020).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.
Action Environment
The solubility profile of thiazole derivatives may influence their action and efficacy in different physiological environments .
properties
IUPAC Name |
1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2.ClH/c1-2-15(19)18-7-5-17(6-8-18)10-14-16-12(11-21-14)13-4-3-9-20-13;/h3-4,9,11H,2,5-8,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBJDQPAJAHWAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.